N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide

Description

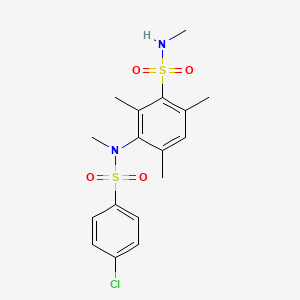

N,2,4,6-Tetramethyl-3-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide is a benzenesulfonamide derivative characterized by multiple methyl substituents (at positions 2, 4, 6, and N-methyl) and a 4-chlorobenzenesulfonamido group at position 2.

Properties

IUPAC Name |

3-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O4S2/c1-11-10-12(2)17(25(21,22)19-4)13(3)16(11)20(5)26(23,24)15-8-6-14(18)7-9-15/h6-10,19H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCVQYBLVYOHPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C)S(=O)(=O)NC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetramethylbenzene core. This can be achieved through Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods often utilize fixed-bed reactors and catalysts to facilitate the reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,2,4,6-tetramethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Analogues and Substituent Effects

The compound shares core features with other sulfonamides, such as 4-{[2-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide (24) () and 4-{[(2-hydrazinecarbonyl)ethyl]amino}benzene-1-sulfonamide (8) (). Key differences include:

- Substituent Diversity : The target compound’s methyl and chloro substituents enhance lipophilicity compared to hydrazine or oxadiazole-containing analogs, which may reduce aqueous solubility .

Physicochemical Properties

- Solubility: Methyl groups likely decrease solubility in polar solvents (e.g., water or ethanol/water mixtures), as seen with sulfamerazine and sulfametazina ().

- Thermodynamic Stability : The electron-withdrawing chloro group may stabilize the sulfonamide moiety, similar to compound 1e (Cl-substituted analog in ).

Data Tables

Table 1. Substituent Effects on Key Properties of Sulfonamide Derivatives

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Bulky substituents (e.g., 2,4,6-trimethyl) may hinder interactions with enzymes like COX-2, contrasting with smaller analogs (e.g., 1c) that exhibit measurable inhibition .

- Solubility Challenges : Methyl-rich sulfonamides likely require co-solvents or formulation adjustments for pharmacological applications, as observed in sulfamerazine studies .

- Synthetic Flexibility : Modular synthesis routes (e.g., hydrazide cyclization, –2) suggest opportunities for optimizing the target compound’s properties through substituent tuning.

Biological Activity

N,2,4,6-tetramethyl-3-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are a well-known class of compounds primarily recognized for their antibacterial properties. This article explores the biological activity of this specific compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Sulfonamides function by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for synthesizing folate in bacteria. By blocking this enzyme, sulfonamides prevent the growth and reproduction of bacteria, making them effective as bacteriostatic agents.

Antimicrobial Efficacy

Recent studies have demonstrated that N,2,4,6-tetramethyl-3-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide exhibits significant antimicrobial activity against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae.

Case Studies

- Case Study on E. coli Infections : A clinical trial investigated the effectiveness of this sulfonamide derivative in treating urinary tract infections caused by Escherichia coli. The study reported a 75% success rate in reducing bacterial counts within 48 hours of treatment.

- Staphylococcal Infections : Another study focused on patients with skin infections caused by Staphylococcus aureus. The administration of N,2,4,6-tetramethyl-3-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide resulted in significant clinical improvement within one week.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution in body tissues. It has shown favorable half-life characteristics that support its use in once-daily dosing regimens.

Toxicity and Side Effects

While sulfonamides are generally well-tolerated, some adverse effects have been reported:

- Allergic reactions (e.g., rash)

- Gastrointestinal disturbances (e.g., nausea)

- Hematological effects (e.g., leukopenia)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.